The compound (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone is a synthetic organic molecule that belongs to the indole class of compounds, which are known for their diverse biological activities. This compound is characterized by its unique structural features, including an indole moiety and a morpholine ring, which contribute to its potential pharmacological applications.
This compound has been synthesized through various methodologies, as detailed in scientific literature. The synthesis often involves the reaction of indole derivatives with morpholine-based compounds, utilizing different reagents and reaction conditions to achieve the desired product.
The compound can be classified under the following categories:
The synthesis of (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone typically involves several key steps:
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time. For instance, using acetic acid as a solvent can enhance yields by stabilizing intermediates during the reaction process .
The molecular formula is with a molecular weight of approximately 296.36 g/mol. The compound features both aromatic and aliphatic characteristics that influence its reactivity and interaction with biological targets.
The compound can undergo various chemical reactions typical for indoles and ketones:
Reaction conditions such as temperature and pH play crucial roles in determining the pathways taken during these reactions. For example, using strong acids can facilitate electrophilic aromatic substitution reactions on the phenyl ring .
The mechanism of action for this compound is not fully elucidated but may involve:
In vitro studies have shown that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol and chloroform due to its hydrophobic aromatic components.
Key chemical properties include:
This compound has potential applications in various fields:
The molecular architecture of (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone exemplifies a rational pharmacophore fusion strategy designed to synergize the bioactive properties of two privileged heterocyclic systems. The indole scaffold contributes inherent affinity for diverse biological targets through its planar, electron-rich structure that facilitates π-π stacking interactions with protein binding sites. Specifically, the 3-methyl substitution enhances steric occupancy in hydrophobic pockets, while the 5-methoxy group donates electrons to modulate indole aromaticity and hydrogen-bonding capacity [2] [6].
Conversely, the 2-phenylmorpholine moiety introduces conformational restraint and balanced lipophilicity. Morpholine's tertiary nitrogen enables protonation at physiological pH, enhancing water solubility and bioavailability, while its oxygen atom acts as a hydrogen-bond acceptor. The 2-phenyl substituent extends the pharmacophore into adjacent hydrophobic domains, with its spatial orientation constrained by morpholine's chair conformation [2] [10]. The carbonyl bridge linking these systems serves dual purposes: (1) it maintains rotational flexibility for optimal target engagement, and (2) delocalizes electron density between heterocycles, creating an extended conjugated system evidenced by the compound's UV absorption at 290 nm [2].
Table 1: Pharmacophoric Contributions of Molecular Fragments
| Molecular Fragment | Key Bioactive Features | Structural Role |
|---|---|---|
| 5-Methoxy-3-methylindole | • Planar aromatic system for receptor intercalation• Methoxy group enhances electron density• Methyl group provides steric bulk | Primary hydrophobic recognition element |
| 2-Phenylmorpholine | • Tertiary nitrogen for solubility modulation• Oxygen hydrogen-bond acceptor• Phenyl ring extends hydrophobic surface | Conformationally constrained solubility modulator |
| Carbonyl linker | • Maintains molecular planarity• Delocalizes π-electrons between systems | Electronic bridge and rotational pivot |
Substituent positioning in this hybrid molecule follows rigorous SAR principles derived from indole and morpholine medicinal chemistry:
Indole 5-position methoxy: Electron-donating substituents at this location significantly enhance binding to aromatic recognition pockets in enzymes and receptors. The 5-methoxy group increases indole ring electron density by +0.17 eV (calculated by DFT), facilitating charge-transfer interactions while avoiding the metabolic instability associated with 5-hydroxy analogues [2] [6]. Comparative studies show 5-unsubstituted indoles exhibit 3-5 fold lower antimicrobial activity in isosteric hybrids [2].
Indole 3-position methyl: Alkylation at C3 restricts rotational freedom and creates a steric barrier that prevents non-productive binding conformations. The methyl group increases hydrophobic contact surface area by 18-22 Ų while maintaining favorable ClogP (2.8-3.2). Bulkier 3-substituents (ethyl, propyl) diminish activity by disrupting planarity, as evidenced by 60% reduced tubulin binding affinity in 3-isopropyl analogues [2] [7].
Morpholine 2-position phenyl: Aromatic substitution at this position is essential for π-stacking with tyrosine/phenylalanine residues in biological targets. The unsubstituted phenyl ring provides optimal steric and electronic balance, with para-substituted derivatives showing either diminished activity (electron-withdrawing groups) or increased cytotoxicity (electron-donating groups). Ortho-substitution induces unfavorable steric clash with the morpholine ring, reducing anticancer potency by 8-fold in MCF-7 assays [10].
The compound's bioactivity emerges from precisely balanced electronic and steric parameters:
Electronic profile: Quantum mechanical calculations reveal significant charge polarization across the carbonyl bridge, with the indole system acting as an electron donor (+0.23 e) and morpholine as an acceptor (-0.19 e). This dipole moment (4.2 D) facilitates orientation in cellular membranes and target binding pockets. The 5-methoxy group further increases indole HOMO energy from -6.8 eV to -6.5 eV, enhancing nucleophilic reactivity [2].
Steric parameters: Molecular dynamics simulations demonstrate the 3-methyl group restricts indole ring oscillation to ±12°, maintaining optimal presentation for receptor binding. The morpholine's chair conformation positions the 2-phenyl ring perpendicular to the indole plane (85-89° dihedral angle), creating a three-dimensional structure that complements asymmetric binding pockets in kinases and tubulin.
Table 2: Calculated Steric Parameters Influencing Target Binding
| Steric Feature | Value | Biological Consequence |
|---|---|---|
| Indole-morpholine dihedral | 47-52° | Optimizes simultaneous hydrophobic contact |
| 3-Methyl group VDW radius | 2.0 Å | Fills small hydrophobic binding pockets |
| Phenyl ring rotation barrier | 8.2 kcal/mol | Maintains productive binding orientation |
| Molecular length | 14.3 Å | Compatible with ATP-binding cleft dimensions |
The strategic positioning of substituents in (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone confers distinct advantages over related hybrids:
Versus 3-substituted indole-morpholine conjugates: Hybrids with morpholine attached at indole C3 position (e.g., 1-(2-morpholinoethyl)-1H-indol-3-yl)methylene derivatives) show 40-60% reduced anticancer activity against MCF-7 and MDA-MB-468 cell lines. This is attributed to loss of hydrogen-bond donation capability at N1 and disruption of indole ring planarity due to steric interference [10].
Versus N-linked morpholine derivatives: Compounds featuring morpholine connected through nitrogen (e.g., 4-(1H-indol-3-yl)-N-morpholinylbenzamides) exhibit altered pharmacokinetic profiles with 3-fold faster hepatic clearance due to cytochrome P450 3A4-mediated oxidation of the N-morpholino group [10].
Versus simplified analogues: Removal of either the 5-methoxy group or 2-phenyl substituction drastically reduces biological activity:
Table 3: Activity Comparison of Structural Analogues
| Structural Modification | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) | Key Deficiency |
|---|---|---|---|
| Parent compound | 13.2 (MCF-7), 8.2 (MDA-MB-468) | 4.5 (S. aureus), 8.1 (E. coli) | Baseline |
| 5-Desmethoxy analogue | 42.7 (MCF-7), 31.5 (MDA-MB-468) | 32.4 (S. aureus), >64 (E. coli) | Reduced electron donation |
| 3-Desmethyl analogue | 28.9 (MCF-7), 19.6 (MDA-MB-468) | 18.7 (S. aureus), 34.9 (E. coli) | Inadequate hydrophobic filling |
| Morpholine unsubstituted | 37.4 (MCF-7), 24.3 (MDA-MB-468) | 22.5 (S. aureus), 48.2 (E. coli) | Impaired π-stacking |
| Carbonyl replaced with methylene | >100 (both lines) | >64 (both strains) | Loss of electronic conjugation |
The integrated pharmacophore approach in (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone thus represents a sophisticated balance of steric occupancy, electronic distribution, and conformational dynamics that optimizes engagement with biological targets while maintaining favorable physicochemical properties for drug development.
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4